molecular formula C8H9N3O B1304498 N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide CAS No. 88366-10-3

N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide

Cat. No.: B1304498
CAS No.: 88366-10-3
M. Wt: 163.18 g/mol
InChI Key: GOFQCDYQERPCAW-UHFFFAOYSA-N
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Description

N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide is a heterocyclic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a pyrrole ring.

Preparation Methods

The synthesis of N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide can be achieved through several methods:

These methods are versatile and economical, making them suitable for both laboratory and industrial-scale production.

Chemical Reactions Analysis

N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various substituted amines. The major products formed are typically heterocyclic compounds with potential biological activity.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group and the acetamide group enable the compound to interact with different molecular targets, facilitating the formation of complex heterocyclic structures. These interactions are crucial in the compound’s role as a precursor in the synthesis of biologically active molecules .

Comparison with Similar Compounds

N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide can be compared with other cyanoacetamide derivatives, such as:

  • N-(2-cyano-3-methyl-1H-pyrrol-1-yl)acetamide
  • N-(3-cyano-4-ethyl-1H-pyrrol-2-yl)acetamide
  • N-(3-cyano-4-methyl-1H-pyrrol-2-yl)propionamide

These compounds share similar structural features but differ in the substituents attached to the pyrrole ring. The unique combination of the cyano and acetamide groups in this compound makes it particularly versatile in forming a wide range of heterocyclic compounds .

Properties

IUPAC Name

N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-4-10-8(7(5)3-9)11-6(2)12/h4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFQCDYQERPCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377627
Record name N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88366-10-3
Record name N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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